1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene
Übersicht
Beschreibung
1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
Wirkmechanismus
1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene selectively blocks β2-adrenergic receptors, which are primarily located in the lungs, heart, and skeletal muscle. By blocking these receptors, this compound inhibits the action of epinephrine and norepinephrine, which are the primary agonists of β2-adrenergic receptors. This results in the relaxation of smooth muscles in the airways, blood vessels, and other organs.
Biochemical and Physiological Effects:
The blockade of β2-adrenergic receptors by this compound has several biochemical and physiological effects. It reduces bronchodilation, vasodilation, and glycogenolysis. It also inhibits lipolysis and insulin secretion. These effects are important in the treatment of asthma, COPD, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene has several advantages for lab experiments. It is highly selective for β2-adrenergic receptors and has minimal off-target effects. It is also stable and easy to handle. However, it has some limitations. It is not suitable for in vivo experiments due to its poor solubility and bioavailability. It also has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene in scientific research. One direction is the investigation of its potential therapeutic effects in diabetes, obesity, and other metabolic disorders. Another direction is the development of more selective and potent β2-adrenergic receptor antagonists. Finally, the use of this compound in combination with other drugs could lead to the development of more effective treatments for asthma, COPD, and cardiovascular diseases.
In conclusion, this compound is a selective β2-adrenergic receptor antagonist that is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Finally, several future directions for the use of this compound in scientific research have been identified.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and diabetes.
Eigenschaften
IUPAC Name |
1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-2-19-15-8-10-17(11-9-15)21-13-3-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWDCDVOIOAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.